Cas no 2138081-23-7 (N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}-4-nitrobenzene-1-sulfonamide)
![N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}-4-nitrobenzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2138081-23-7x500.png)
N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}-4-nitrobenzene-1-sulfonamide
- EN300-1167863
- 2138081-23-7
-
- Inchi: 1S/C11H15N5O4S/c12-7-5-11(14-15-11)6-8-13-21(19,20)10-3-1-9(2-4-10)16(17)18/h1-4,13H,5-8,12H2
- InChI Key: JOCMOESKKFBHRL-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NCCC1(CCN)N=N1)(=O)=O
Computed Properties
- Exact Mass: 313.08447515g/mol
- Monoisotopic Mass: 313.08447515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 496
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 151Ų
- XLogP3: 0.4
N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}-4-nitrobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1167863-250mg |
2138081-23-7 | 250mg |
$1564.0 | 2023-10-03 | |||
Enamine | EN300-1167863-1000mg |
2138081-23-7 | 1000mg |
$1701.0 | 2023-10-03 | |||
Enamine | EN300-1167863-500mg |
2138081-23-7 | 500mg |
$1632.0 | 2023-10-03 | |||
Enamine | EN300-1167863-2500mg |
2138081-23-7 | 2500mg |
$3332.0 | 2023-10-03 | |||
Enamine | EN300-1167863-1.0g |
2138081-23-7 | 1g |
$0.0 | 2023-06-08 | |||
Enamine | EN300-1167863-50mg |
2138081-23-7 | 50mg |
$1428.0 | 2023-10-03 | |||
Enamine | EN300-1167863-10000mg |
2138081-23-7 | 10000mg |
$7312.0 | 2023-10-03 | |||
Enamine | EN300-1167863-5000mg |
2138081-23-7 | 5000mg |
$4930.0 | 2023-10-03 | |||
Enamine | EN300-1167863-100mg |
2138081-23-7 | 100mg |
$1496.0 | 2023-10-03 |
N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}-4-nitrobenzene-1-sulfonamide Related Literature
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}-4-nitrobenzene-1-sulfonamide
Comprehensive Overview of N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}-4-nitrobenzene-1-sulfonamide (CAS No. 2138081-23-7)
N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}-4-nitrobenzene-1-sulfonamide (CAS No. 2138081-23-7) is a specialized photoaffinity labeling reagent widely utilized in biochemical and pharmaceutical research. This compound belongs to the class of diazirine-based probes, which are critical for studying protein-protein interactions, ligand-receptor binding, and other molecular mechanisms. The unique diazirine moiety enables covalent crosslinking upon UV irradiation, making it invaluable for target identification and drug discovery applications.
The growing interest in photoaffinity labeling techniques has positioned N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}-4-nitrobenzene-1-sulfonamide as a key tool for researchers. Its nitrobenzene sulfonamide group enhances solubility and reactivity, while the aminoethyl side chain allows for further functionalization. Recent advancements in proteomics and chemical biology have driven demand for such reagents, particularly in studies involving membrane proteins and enzyme-substrate complexes.
One of the most frequently asked questions in scientific forums is: "How does photoaffinity labeling improve drug discovery?" This compound addresses this by enabling irreversible binding to target biomolecules, facilitating the identification of transient or weak interactions. Its diazirine group generates highly reactive carbenes upon UV exposure, which form stable covalent bonds with nearby molecules. This property is especially useful for mapping binding sites and validating drug targets in complex biological systems.
Another trending topic in research is the application of click chemistry in conjunction with photoaffinity probes. The aminoethyl functionality in N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}-4-nitrobenzene-1-sulfonamide allows for easy conjugation with azide- or alkyne-bearing molecules, enabling bioorthogonal labeling strategies. This dual-labeling approach has revolutionized live-cell imaging and spatial proteomics, making it a hot topic in 2024 research trends.
The stability and reactivity of CAS No. 2138081-23-7 have been optimized for various experimental conditions. Researchers often inquire about "optimal UV wavelength for diazirine activation"—typically between 350-365 nm for this compound. Additionally, its nitrobenzene sulfonamide group provides UV-vis detection capability, simplifying analytical quantification in complex mixtures. These features make it a versatile choice for high-throughput screening platforms.
In the context of personalized medicine, this compound shows promise for identifying patient-specific biomarkers and therapeutic targets. The ability to capture low-abundance protein interactions makes it valuable for precision oncology research. Recent publications highlight its use in studying GPCR signaling pathways and kinase inhibitors, areas of intense focus in cancer drug development.
From a synthetic chemistry perspective, the diazirine ring in N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}-4-nitrobenzene-1-sulfonamide represents an elegant solution to the challenge of creating thermally stable yet photoactivatable functional groups. This balance is crucial for maintaining compound integrity during storage while ensuring efficient crosslinking during experiments. The molecular design also considers cell permeability, making it suitable for both in vitro and ex vivo applications.
Emerging techniques like cryo-EM and mass spectrometry imaging benefit from the precise labeling capabilities of this reagent. Its sulfonamide group provides an additional handle for affinity purification, addressing another common researcher need: "How to isolate labeled complexes efficiently?" This multifunctionality explains its adoption in cutting-edge structural biology projects.
Quality control aspects of CAS No. 2138081-23-7 are frequently discussed in technical forums. The compound typically exhibits >95% purity by HPLC analysis, with strict controls on moisture sensitivity due to the diazirine stability requirements. Proper storage at -20°C under inert atmosphere ensures maximum shelf life—a critical consideration for research reproducibility in academic and industrial settings.
Looking forward, the integration of machine learning in chemical probe design may further enhance applications of this compound class. Predictive algorithms could optimize the molecular spacer length between the diazirine and sulfonamide groups for specific target classes. Such developments would align with the broader AI-assisted drug discovery movement that's transforming pharmaceutical R&D pipelines worldwide.
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